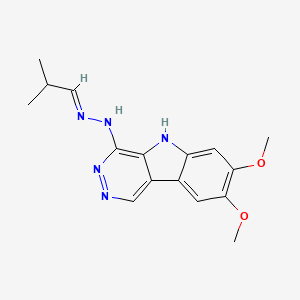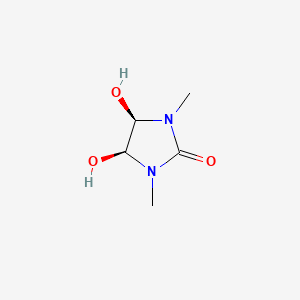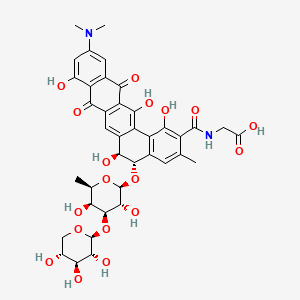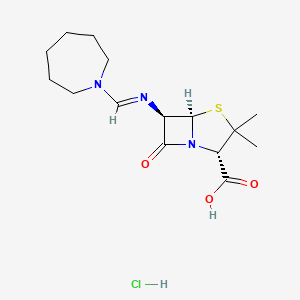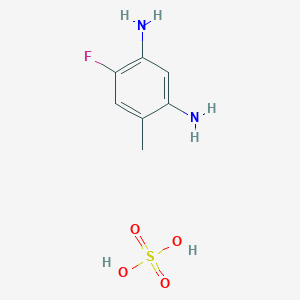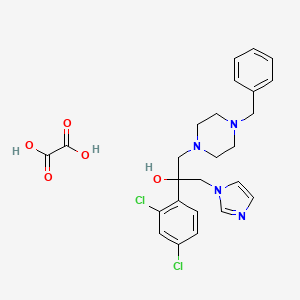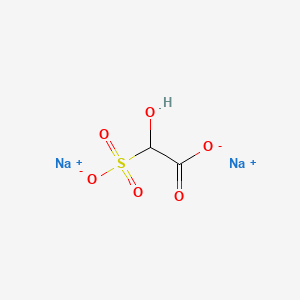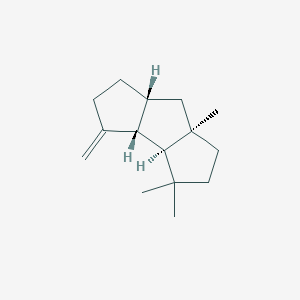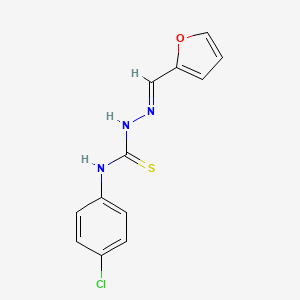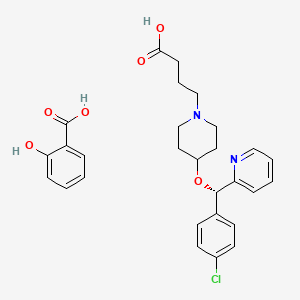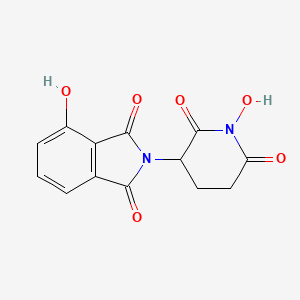![molecular formula C22H31ClN2O13 B12750508 bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid CAS No. 129320-22-5](/img/structure/B12750508.png)
bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid is a complex organic compound with the molecular formula C18H25ClN2O5. This compound is known for its unique chemical structure, which includes both dimethylamino and chlorophenoxy groups. It is used in various scientific research applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate typically involves the reaction of 2-(dimethylamino)ethyl chloride with 2-(4-chlorophenoxy)butanedioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-(dimethylamino)ethyl) ether: Similar in structure but lacks the chlorophenoxy group.
2-(Dimethylamino)ethyl chloride: A precursor in the synthesis of the compound.
4-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the dimethylamino group.
Uniqueness
Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate is unique due to the presence of both dimethylamino and chlorophenoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
129320-22-5 |
|---|---|
Molekularformel |
C22H31ClN2O13 |
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid |
InChI |
InChI=1S/C18H27ClN2O5.2C2H2O4/c1-20(2)9-11-24-17(22)13-16(18(23)25-12-10-21(3)4)26-15-7-5-14(19)6-8-15;2*3-1(4)2(5)6/h5-8,16H,9-13H2,1-4H3;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
NTUBORDCJVSAHN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


